molecular formula C8H7ClN4 B085294 5-(4-chlorobenzyl)-1H-tetrazole CAS No. 14064-61-0

5-(4-chlorobenzyl)-1H-tetrazole

Cat. No. B085294
CAS RN: 14064-61-0
M. Wt: 194.62 g/mol
InChI Key: PNVBWDXECSSTFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(4-chlorobenzyl)-1H-tetrazole and related derivatives typically involves reactions utilizing chlorobenzyl precursors and azide compounds. Recent advancements in the synthesis of 5-substituted tetrazoles highlight the importance of these compounds in various chemical syntheses, including their role as intermediates in producing other heterocyclic compounds. These methods often employ conditions that favor the formation of the tetrazole ring, sometimes involving microwave-assisted synthesis or the use of specific catalysts to improve yield and selectivity (Roh, Vávrová, & Hrabálek, 2012).

Molecular Structure Analysis

The crystal structure and molecular analysis of tetrazole derivatives, including those substituted at the 5-position with a chlorobenzyl group, reveal interesting aspects of their geometry. X-ray crystallography studies show that the tetrazole rings are planar, indicating minimal conjugation with adjacent aryl rings. This planarity affects the compound's interactions and stability, providing a basis for understanding its reactivity and binding properties in various chemical and biological contexts (Al-Hourani et al., 2015).

Scientific Research Applications

  • Medicinal Chemistry Applications : Tetrazoles, particularly 5-substituted 1H-tetrazoles, are used as bioisosteric replacements for carboxylic acids in drug development. They are found in various clinical drugs due to their similar acidity but higher lipophilicity and metabolic resistance compared to carboxylic acids (Mittal & Awasthi, 2019).

  • Synthesis of Other Heterocycles : In organic chemistry, 5-substituted tetrazoles are utilized as intermediates in the synthesis of other heterocycles (J. Roh, K. Vávrová, & A. Hrabálek, 2012).

  • Molecular Docking Studies : Docking studies of tetrazole derivatives have been conducted to understand their orientation and interaction within the active site of the cyclooxygenase-2 enzyme, indicating their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

  • Antibacterial and Antifungal Activities : Certain chlorobenzyl-oxy-phenyl-ethyl-thio-1H-tetrazole derivatives have shown potent antifungal activity, highlighting their potential in developing new antimicrobial agents (Ajay N Ambhore, 2021).

  • Electrochemical Studies : The electron-induced reactivity of tetrazole derivatives, including 5-(4-chlorophenyl)-1H-tetrazole, has been studied for potential applications in material science (Luxford, Fedor, & Kočišek, 2021).

  • Coordination Chemistry : Tetrazoles are also significant in coordination chemistry, where they act as nitrogen-containing heterocyclic ligands, showing potential in creating metal-organic coordination polymers with varied physical properties (Zhao et al., 2008).

  • Photographic Industry and Explosives : Some tetrazoles find applications in the photographic industry and as components of explosives, demonstrating their versatile utility in different industrial sectors (Aminimanesh & Shirian, 2017).

Safety And Hazards

The safety data sheet for 4-Chlorobenzyl alcohol, a related compound, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . Similarly, 4-Chlorobenzoyl chloride is also considered hazardous, causing severe skin burns, eye damage, and may cause respiratory irritation .

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVBWDXECSSTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NNN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352342
Record name 5-(4-chlorobenzyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorobenzyl)-1H-tetrazole

CAS RN

14064-61-0
Record name 5-(4-chlorobenzyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-CHLOROBENZYL)-2H-TETRAAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
PJ Liu, DS Ma, S Zhang, GF Hou - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C8H7ClN4, the phenyl and tetrazole rings are inclined at a dihedral angle of 67.52 (6). In the crystal, molecules are linked by an N—H⋯N hydrogen bond into a …
Number of citations: 2 scripts.iucr.org
K Jahani, S Dehghanpour… - Main Group Chemistry, 2015 - content.iospress.com
5-(4-Chlorobenzyl)-1H-tetrazole ligand (HL) was synthesized by Sharpless method. Furthermore, a tetrazole based Zn (II) metal organic framework,[Zn (L) 2] n (1),(L= 5-(4-Chlorobenzyl…
Number of citations: 2 content.iospress.com
TA Skripnikova, SS Lysova… - Journal of Chemical & …, 2017 - ACS Publications
A new theoretical and experimental approach to determination of the thermodynamic dissociation constants of a number of active pharmaceutical compounds, such as 5-substituted-1H-…
Number of citations: 9 pubs.acs.org
I Fatima, H Zafar, KM Khan, SM Saad, S Javaid… - Bioorganic …, 2018 - Elsevier
5-Aryl-1H-tetrazoles (1–24) were synthesized and screened for their xanthine oxidase (XO) inhibitory activity using allopurinol as standard inhibitor (IC 50 = 2.0 ± 0.01 µM). Six …
Number of citations: 32 www.sciencedirect.com
B Nammalwar, NP Muddala, R Pitchimani, RA Bunce - Molecules, 2015 - mdpi.com
OSU-6, an MCM-41 type hexagonal mesoporous silica with mild Brönsted acid properties, has been used as an efficient, metal-free, heterogeneous catalyst for the click synthesis of 5-…
Number of citations: 14 www.mdpi.com
DR Patil, MB Deshmukh, DS Dalal - Journal of the Iranian Chemical …, 2012 - Springer
Synthesis of 5-substituted 1H-tetrazoles was achieved by [3+2] cycloaddition of nitriles and sodium azide in the presence of ammonium acetate. The reaction proceeds in situ formation …
Number of citations: 20 link.springer.com
TA Skripnikova, SS Lysova… - Available at SSRN …, 2023 - papers.ssrn.com
Thermodynamic dissociation constant is of crucial importance for a wide range of utilitarian and research purposes, being a key physical and chemical parameter of a compound. …
Number of citations: 0 papers.ssrn.com
A Chandgude - 2017 - research.rug.nl
Multi-component reaction (MCR) is a promising synthetic methodology for the rapid and easy access to scaffold with a great diversity and so MCRs find broad applications in …
Number of citations: 4 research.rug.nl
AU Borse - 2016 - books.google.com
Page 1 Heterocycles Synthesis With Eaton's Redgent Amulraj Uttarriº Bºrº is nº ºustºniº Lºs Lººs-Lºudºunºn Page 2 CHAPTER1 General Introduction of Eaton’s Reagent 1.1 Introduction …
Number of citations: 1 books.google.com
MR Bhat - Asian Journal of Biomedical and …, 2011 - Asian Biomedical & Pharmaceutical …
Number of citations: 6

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